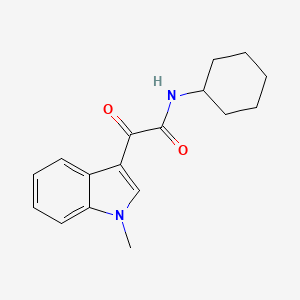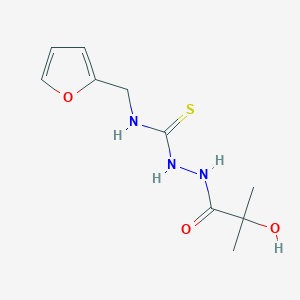
N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide
描述
N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide, commonly known as CP-690,550, is a synthetic compound that has been extensively studied for its potential use in treating autoimmune diseases. CP-690,550 is a Janus kinase (JAK) inhibitor, which means it works by blocking the activity of JAK enzymes in the body. JAK enzymes play a crucial role in the immune system, and inhibiting their activity can help to reduce inflammation and other symptoms of autoimmune diseases.
作用机制
CP-690,550 works by inhibiting the activity of N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide enzymes, which play a key role in the immune system. N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide enzymes are involved in the signaling pathways that regulate the production of cytokines, which are proteins that play a crucial role in inflammation and other immune responses. By blocking N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide activity, CP-690,550 can help to reduce the production of cytokines and other inflammatory molecules, thereby reducing inflammation and other symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of cytokines and other inflammatory molecules, as well as to inhibit the activation of immune cells such as T cells and B cells. CP-690,550 has also been shown to reduce the levels of certain immune cells in the blood, including CD4+ T cells and natural killer cells.
实验室实验的优点和局限性
One of the major advantages of CP-690,550 for lab experiments is its specificity for N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide enzymes. Unlike other drugs that target the immune system, CP-690,550 specifically targets the N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide signaling pathway, which can help to reduce the risk of off-target effects. However, one limitation of CP-690,550 is that it can be difficult to administer in certain experimental settings, as it is only soluble in organic solvents and not in water.
未来方向
There are a number of potential future directions for research on CP-690,550. One area of interest is the potential use of CP-690,550 in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is the development of new N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide inhibitors with improved pharmacokinetic properties and/or greater selectivity for specific N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide isoforms. Additionally, there is interest in exploring the potential use of N-(3-chloro-4-methylphenyl)-2-(2-pyrimidinylthio)acetamide inhibitors in other disease areas, such as cancer and infectious diseases.
科学研究应用
CP-690,550 has been extensively studied in preclinical and clinical trials for its potential use in treating a range of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to effectively reduce inflammation and other disease symptoms, and it has also demonstrated a favorable safety profile.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-9-3-4-10(7-11(9)14)17-12(18)8-19-13-15-5-2-6-16-13/h2-7H,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDOWAQBJJPPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-butyl-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4761277.png)
![3-benzyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4761289.png)
![1-(2-methoxyphenyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B4761294.png)
![N-(4-iodo-2-methylphenyl)-3-[(2-pyridinylthio)methyl]benzamide](/img/structure/B4761300.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-N'-ethylthiourea](/img/structure/B4761303.png)
![3-amino-N-(2-fluorophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4761317.png)

![N-(2,4-dichlorophenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4761355.png)

![2-{4-[(2-bromophenoxy)methyl]benzoyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4761365.png)
![methyl 2-{4-[(4-methoxyphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4761376.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B4761379.png)
![N-(1-benzyl-4-piperidinyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4761386.png)
